N-(4-fluorophenyl)-2-((4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S3/c21-12-3-5-13(6-4-12)22-18(27)11-31-20-23-14(9-30-20)8-17(26)25-19-24-15(10-29-19)16-2-1-7-28-16/h1-7,9-10H,8,11H2,(H,22,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAQPVWCRGXFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR).
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and furan compounds exhibit notable antibacterial properties. For instance, compounds containing thiazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.125 to 100 mg/mL against strains like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 16.69 | Candida albicans |
Antifungal Activity
The compound's antifungal activity has also been explored, particularly against Candida albicans. The SAR studies indicate that modifications in the thiazole and furan rings can enhance antifungal efficacy, with some derivatives showing significant inhibition zones in agar diffusion assays .
| Compound | Inhibition Zone (mm) | Fungal Strain |
|---|---|---|
| Compound D | 24 | C. albicans |
| Compound E | 22 | Fusarium oxysporum |
Anticancer Activity
The anticancer potential of thiazole derivatives has been investigated in various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
Case Studies
- Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values as low as 10 µM against breast cancer cells .
- Furan-Thiazole Combinations : Another research focused on the combination of furan and thiazole rings, revealing enhanced biological activity compared to individual components. The study highlighted that the presence of a fluorine atom significantly increased the lipophilicity and bioavailability of these compounds .
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- Fluorine Substitution : The presence of fluorine enhances antibacterial activity by increasing the electron-withdrawing capacity, which may improve binding affinity to bacterial targets.
- Thiazole Ring Modifications : Alterations in the substituents on the thiazole ring can lead to variations in biological activity, indicating that specific functional groups are critical for efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole rings and thioether group are susceptible to nucleophilic substitution. For example:
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Thiazole ring substitution : The sulfur atom in the thiazole moiety can act as a nucleophilic site. Reactivity is influenced by electron-withdrawing groups (e.g., the adjacent amide), facilitating substitutions at the C-2 or C-4 positions .
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Thioether displacement : The thioether (-S-) linkage undergoes nucleophilic substitution in the presence of strong nucleophiles (e.g., amines or alkoxides), yielding sulfides or disulfides.
Example Reaction :
Conditions: Polar aprotic solvents (e.g., DMF), elevated temperatures (~60–80°C).
Amide Hydrolysis and Formation
The acetamide and thiazolylamino groups undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Cleavage of the amide bond produces carboxylic acid and amine derivatives.
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Basic hydrolysis : Yields carboxylate salts and ammonia/amines.
Example Reaction :
Conditions: HCl (6M) or NaOH (10%) under reflux.
Oxidation Reactions
The thioether and furan moieties are prone to oxidation:
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Thioether oxidation : Using oxidizing agents like HO or mCPBA converts the thioether to sulfoxide or sulfone derivatives.
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Furan oxidation : Furan rings oxidize to γ-lactones or maleic anhydride derivatives under strong oxidants (e.g., KMnO) .
Example Reaction :
Conditions: Mild (room temperature) to vigorous (reflux with HSO) .
Electrophilic Substitution on Furan
The furan ring participates in electrophilic substitution reactions, such as:
Example Reaction :
Conditions: Acidic media, low temperatures (~0–5°C) .
Cyclization and Ring-Opening Reactions
The thiazole and furan rings can undergo cyclization or ring-opening under specific conditions:
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Thiazole cyclization : Forms fused heterocycles (e.g., thiazolo[5,4-d]pyrimidines) via condensation with dienophiles .
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Furan ring-opening : Acidic hydrolysis breaks the furan ring into diketones .
Example Reaction :
Conditions: Reflux in acetic anhydride or polyphosphoric acid .
Data Table: Key Chemical Reactions
Research Findings
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Thioether reactivity : Oxidation to sulfone enhances metabolic stability but reduces solubility.
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Amide stability : Hydrolysis rates correlate with electronic effects from adjacent substituents (e.g., electron-withdrawing groups accelerate cleavage).
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Furan functionalization : Electrophilic substitutions on furan are sterically hindered by the thiazole-amide backbone, requiring optimized conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be inferred through comparisons with analogs reported in the literature. Below is a detailed analysis of key structural analogs:
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Substituent Effects on Bioactivity: The fluorophenyl group in the target compound and its analogs (e.g., ) may enhance binding to hydrophobic pockets in enzymes or receptors. Thiophene (in ) and furan moieties differ in aromaticity and polarity, which could influence solubility and target affinity. Furan’s oxygen atom may participate in hydrogen bonding, whereas thiophene’s sulfur contributes to lipophilicity.
Thermal Stability: Quinazolinone derivatives (e.g., Compound 8 in ) with sulfamoyl groups show high melting points (>300°C), suggesting that the target compound’s thermal stability may depend on the rigidity imparted by its dual thiazole rings.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for chlorophenyl analogs (), involving cyclization of thiourea with α-halogenated ketones and subsequent nucleophilic substitutions.
Spectroscopic Characterization :
- IR spectra of similar compounds () confirm the absence of C=O bands post-cyclization, a critical step for verifying the target’s structure.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) react with chloroacetamide derivatives in the presence of potassium carbonate as a base and dimethyl ketone as a solvent. Reaction progress is monitored via TLC, and products are purified by recrystallization (e.g., absolute ethanol) . Catalyst choice (e.g., triethylamine) and solvent polarity significantly influence yield and purity.
Q. Which spectroscopic methods are most reliable for characterizing its structure?
Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions on aromatic rings and thiazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and elemental composition. For example, analogs with similar thiazole-thioacetamide scaffolds were characterized using these techniques, with ¹H NMR δ 7.2–8.1 ppm indicating aromatic protons .
Q. How can researchers assess its preliminary biological activity?
Initial screening involves in vitro assays against disease-relevant targets (e.g., cyclooxygenase COX1/2 for anti-inflammatory potential). Thiazole derivatives are often tested for antimicrobial activity using broth microdilution (MIC values) or anticancer properties via MTT assays. Positive controls (e.g., ibuprofen for COX inhibition) and structure-activity comparisons with analogs (e.g., 4-fluorophenyl substitutions) are critical .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, serum concentration) or substituent effects. To resolve these:
- Perform dose-response curves to compare IC₅₀ values under standardized protocols.
- Use computational docking to analyze binding affinities to targets (e.g., COX enzymes).
- Synthesize and test derivatives with systematic substitutions (e.g., furan vs. phenyl groups) to isolate structural contributors to activity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should focus on modifying key regions:
- Thiazole rings : Replace furan-2-yl with other heterocycles (e.g., pyridyl) to evaluate electronic effects.
- Acetamide linker : Introduce methyl/methoxy groups to assess steric and solubility impacts.
- 4-Fluorophenyl group : Compare with chloro/bromo analogs for halogen bonding contributions. Biological data from such analogs (e.g., compounds 5–10 in ) can be tabulated to identify trends .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
Use tools like SwissADME to calculate lipophilicity (LogP), bioavailability, and PAINS alerts. Molecular dynamics simulations model metabolic stability (e.g., cytochrome P450 interactions). For toxicity, employ ProTox-II to predict hepatotoxicity and mutagenicity. Comparative analysis with trifluoromethyl-containing analogs () highlights metabolic stability improvements .
Methodological Considerations
Q. How to optimize reaction yields when scaling up synthesis?
Apply design of experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio). For example, flow-chemistry systems () enhance reproducibility in multi-step syntheses. Monitor intermediates via HPLC and adjust stoichiometry of potassium carbonate or chloroacetamide derivatives to minimize side products .
Q. What crystallographic techniques resolve its 3D structure?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, analogs in were analyzed using SCXRD to confirm thiazole-thioacetamide conformations. Pair with Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
